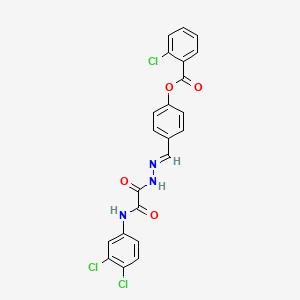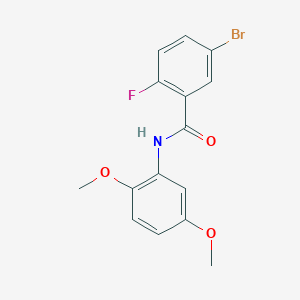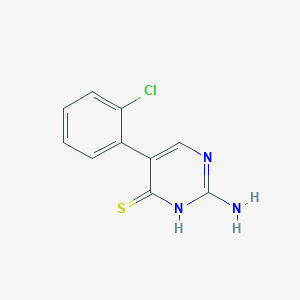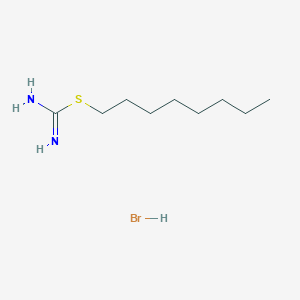
Einecs 224-858-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetoxy)isocrotonate: is an organic compound with the molecular formula C7H10O4 It is a derivative of isocrotonic acid, featuring an acetoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)isocrotonate can be synthesized through various methods. One common approach involves the reaction of isocrotonic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of methyl 3-(acetoxy)isocrotonate may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(acetoxy)isocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-(acetoxy)isocrotonate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which can stabilize reaction intermediates and facilitate various transformations .
Comparison with Similar Compounds
- Methyl 3-(hydroxy)isocrotonate
- Methyl 3-(methoxy)isocrotonate
- Methyl 3-(chloro)isocrotonate
Comparison: Methyl 3-(acetoxy)isocrotonate is unique due to the presence of the acetoxy group, which imparts distinct reactivity compared to its analogs. For instance, the acetoxy group can be easily hydrolyzed, making it a versatile intermediate in organic synthesis. In contrast, the hydroxy and methoxy derivatives may exhibit different reactivity profiles due to the nature of their functional groups .
Properties
CAS No. |
4525-27-3 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4- |
InChI Key |
DEJKBQLJBNGQIU-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OC(=O)C |
Canonical SMILES |
CC(=CC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)






